molecular formula C9H6N2O B160717 Quinoxaline-6-carbaldehyde CAS No. 130345-50-5

Quinoxaline-6-carbaldehyde

Cat. No. B160717
CAS RN: 130345-50-5
M. Wt: 158.16 g/mol
InChI Key: UGOIXUFOAODGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-6-carbaldehyde is a nitrogen-containing heterocyclic compound . It has been reported to have antimicrobial, anticancer, anti HIV, antidepressant, anti-inflammatory, and antioxidant activities . It is described as a part of a bicyclic desipeptide antibiotic having activity against Gram +ve bacteria and certain tumors by inhibiting RNA synthesis .


Synthesis Analysis

The quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde (DPQC) and 4, 4’- (6-methylquinoxaline-2,3-diyl)bis (N,N-diphenylaniline) (MDBD) were synthesized using direct condensation methods . Various spectral analyses were characterized by experimental and ab initio Density functional theory (DFT) theoretical methods at the B3LYP level with 6-311++G (d,p) basis sets .


Molecular Structure Analysis

Quinoxaline is a weakly basic bi-cyclic compound and is an indispensable structural unit for both chemists and biochemists . The structure of Quinoxaline is similar to Pthalazine, Quinazolines, and Cinnolenes .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

The molecular formula of Quinoxaline-6-carbaldehyde is C9H6N2O . It has a molecular weight of 158.1600 g/mol . The melting point is 130…131 °C .

Scientific Research Applications

Pharmaceutical Applications

Quinoxaline derivatives are known for their significant pharmacological effects, including antifungal , antibacterial , antiviral , and antimicrobial properties. This makes Quinoxaline-6-carbaldehyde a valuable precursor in the synthesis of various drugs .

Chemical Synthesis

Quinoxaline-6-carbaldehyde can be used in chemical synthesis as an intermediate. Scientists have experience in utilizing this compound across different areas of research, including Life Science, Material Science, and Chromatography .

Biological Agent Synthesis

Due to its emergence as an important chemical moiety, Quinoxaline-6-carbaldehyde has seen extensive research for its wide range of physicochemical and biological activities, leading to the development of numerous biological agents .

Green Chemistry

The compound can be synthesized by adopting green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .

Antibiotic Production

Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics in the market. Quinoxaline-6-carbaldehyde plays a role in the synthesis of these antibiotics .

Catalyst Development

Research has been directed towards utilizing Quinoxaline-6-carbaldehyde in the preparation of quinoxaline derivatives with the help of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .

Safety And Hazards

Quinoxaline-6-carbaldehyde should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

quinoxaline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOIXUFOAODGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354124
Record name Quinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline-6-carbaldehyde

CAS RN

130345-50-5
Record name Quinoxaline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-6-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 6-vinylquinoxaline (0.68 g,4.35 mMol) in dioxane (44 mL) and water (35 mL) was added osmium tetraoxide (2.5% wt in t-BuOH, 2.18 mL, 0.17 mMol) followed by sodium periodate (2.79 g, 13.1 mMol) and the reaction stirred for three hours. The solution was diluted with ethyl acetate (150 mL) and then washed with water (3×75 mL) followed by brine (75 mL). The organics were dried with magnesium sulfate, filtered, and concentrated to dryness on a rotary evaporator. Purification by flash column chromatography on silica gel using 10-20% ethyl acetate in dichloromethane as eluant yielded 470 mg (68% yield) of quinoxaline-6-carboxaldehyde as a white solid. 1H NMR (DMSO-d6): δ=10.30 (s, 1H), 9.11 (d, 2H, J=1.9 Hz), 8.74 (d, 1H, J=1.4 Hz), 8.26 (m, 2H). LC/MS (Method A), rt=0.69 mins., purity=94.8%, calculated mass=158, [M+H]+=159.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.18 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 10 parts of intermediate 5, namely 6-quinoxalinemethanol in 133 parts of dichloromethane were added 20 parts of manganese(IV) oxide. After stirring for 3 hours at room temperature, the reaction mixture was filtered and the filtrate was evaporated, yielding 6.6 parts (67.3%) of 6-quinoxalinecarboxaldehyde; mp. 134° C. (interm. 6).
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of N-methoxy-N-methylquinoxaline-6-carboxamide (4.34 g, 20 mmol, 1.0 eq.) in THF (40 mL) cooled at −78° C. was added DiBAl—H (40 mL, 40 mmol, 2.0 eq.) dropwise. The resulted mixture was stirred at −78° C. for 30 min, then quenched by the addition of aqueous NH4Cl solution. The mixture was adjusted to pH 7 with HCl (1N, 60 mL) and extracted with EA (50 mL×3). The organic layers were combined, dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified via flash column chromatography (PE/EA=4/1, v/v) to afford quinoxaline-6-carbaldehyde as yellow solid (2.96 g, 93.7%).
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Quinoxaline-6-carbaldehyde
Reactant of Route 3
Quinoxaline-6-carbaldehyde
Reactant of Route 4
Quinoxaline-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Quinoxaline-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Quinoxaline-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.